molecular formula C24H25FN2O3S B286221 2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide

2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide

Cat. No. B286221
M. Wt: 440.5 g/mol
InChI Key: YOEILWLNKJCJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide is a compound that belongs to the class of sulfonamide drugs. It is also known as TAK-659 and is being researched for its potential use as a treatment for various types of cancer.

Mechanism of Action

The exact mechanism of action of 2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK plays a key role in the development and growth of cancer cells. Inhibiting BTK activity can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also inhibits the activity of BTK, which plays a key role in the development and growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and development. However, one limitation of using this compound is that its exact mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide. One direction is to further investigate its potential as a treatment for various types of cancer. Another direction is to study its mechanism of action in more detail. Additionally, research could be done to identify any potential side effects or toxicity associated with the use of this compound.

Synthesis Methods

The synthesis of 2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide involves several chemical reactions. The starting materials for the synthesis are 4-fluorobenzylamine, 4-isopropylbenzylamine, and phenylsulfonyl chloride. The synthesis involves the use of various reagents such as sodium hydroxide, triethylamine, and acetic anhydride. The final product is obtained after several purification steps.

Scientific Research Applications

2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide is being researched for its potential use as a treatment for various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is being studied for its potential use in the treatment of lymphoma, leukemia, and solid tumors.

properties

Molecular Formula

C24H25FN2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H25FN2O3S/c1-18(2)20-10-14-22(15-11-20)26-24(28)17-27(16-19-8-12-21(25)13-9-19)31(29,30)23-6-4-3-5-7-23/h3-15,18H,16-17H2,1-2H3,(H,26,28)

InChI Key

YOEILWLNKJCJFN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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